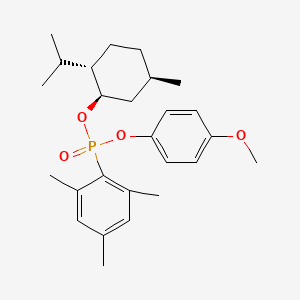
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile typically involves the reaction of a suitable nitrile precursor with a tetrahydrofuran derivative. One common method is the cyclization of a nitrile-containing precursor under acidic or basic conditions to form the tetrahydrofuran ring. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Oxotetrahydrofuran-3-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
類似化合物との比較
Similar Compounds
- 3-(2-Oxotetrahydrofuran-3-yl)butanenitrile
- 3-(2-Oxotetrahydrofuran-3-yl)pentanenitrile
- 3-(2-Oxotetrahydrofuran-3-yl)hexanenitrile
Uniqueness
3-(2-Oxotetrahydrofuran-3-yl)propanenitrile is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
934-44-1 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
3-(2-oxooxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H9NO2/c8-4-1-2-6-3-5-10-7(6)9/h6H,1-3,5H2 |
InChIキー |
BXPCWVZARVBVKM-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


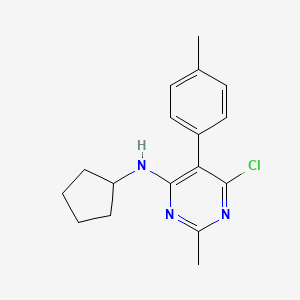
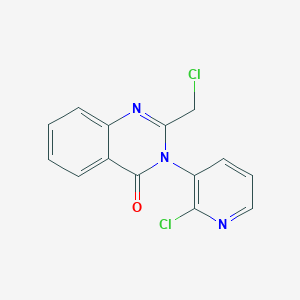
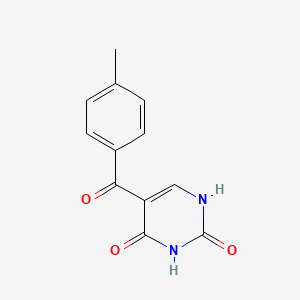
![11-Methyl-5,11-dihydrofuro[2,3-c]acridin-6(4H)-one](/img/structure/B12905814.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-](/img/structure/B12905816.png)
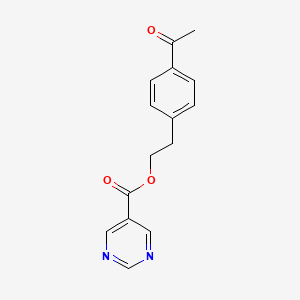
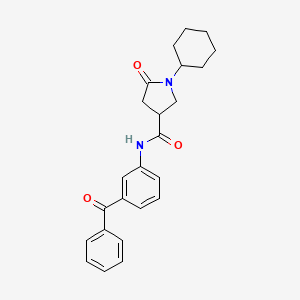
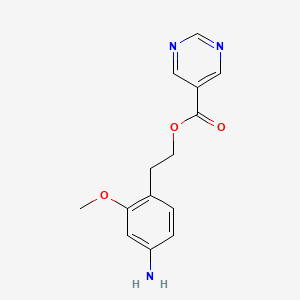
![Furan, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12905835.png)
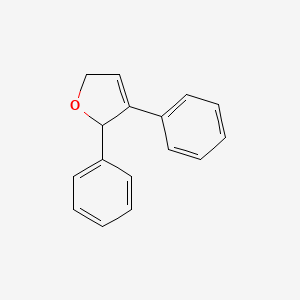
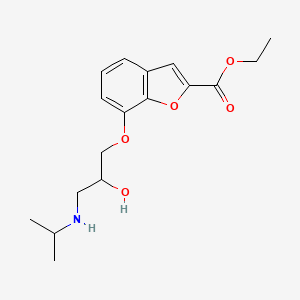
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)

